molecular formula C21H23NO4 B557548 FMOC-L-allo-Isoleucine CAS No. 251316-98-0

FMOC-L-allo-Isoleucine

Cat. No.: B557548
CAS No.: 251316-98-0
M. Wt: 353.4 g/mol
InChI Key: QXVFEIPAZSXRGM-YJYMSZOUSA-N
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Description

FMOC-L-allo-Isoleucine is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis.

Mechanism of Action

Target of Action

Fmoc-allo-ile-oh, also known as (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid, FMOC-L-allo-Isoleucine, or (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), effectively protecting the amine from undesired reactions . This protection is temporary and can be removed by base, with piperidine usually preferred for Fmoc group removal .

Biochemical Pathways

The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS), a method used to manufacture peptides . During SPPS, the Fmoc group protects the N-terminus amine of the peptide, allowing for the sequential addition of amino acids without unwanted side reactions .

Result of Action

The primary result of Fmoc-allo-ile-oh’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine group during synthesis, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the final peptide product .

Action Environment

The action of Fmoc-allo-ile-oh is influenced by the conditions of the peptide synthesis process. The removal of the Fmoc group is facilitated by a base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The stability and efficacy of Fmoc-allo-ile-oh are therefore dependent on the presence of these reagents and the controlled environment of the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-L-allo-Isoleucine typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Protected Amino Acid: The reaction mixture is then purified to obtain the desired Fmoc-protected amino acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.

    Reduction: Reduction reactions can also occur, especially if the compound is exposed to strong reducing agents.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the Fmoc group.

    Reduction: Reduced forms of the compound, often leading to the removal of the Fmoc group.

    Substitution: New compounds with different protecting groups or functional groups.

Scientific Research Applications

Chemistry

In chemistry, FMOC-L-allo-Isoleucine is widely used in peptide synthesis. Its ability to protect the amino group makes it invaluable in the stepwise construction of peptides.

Biology

In biological research, this compound is used to study protein structure and function. By incorporating it into peptides, researchers can investigate the role of specific amino acids in protein interactions.

Medicine

In medicine, the compound is used in the development of peptide-based drugs. Its stability and ease of removal make it suitable for synthesizing therapeutic peptides.

Industry

In the industrial sector, the compound is used in the production of various peptide-based products, including pharmaceuticals and biochemical reagents.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
  • (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylhexanoic acid

Uniqueness

The uniqueness of FMOC-L-allo-Isoleucine lies in its specific chiral configuration and the presence of the Fmoc group. This configuration allows for selective reactions in peptide synthesis, making it a valuable tool in the creation of complex peptides.

Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVFEIPAZSXRGM-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214047
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251316-98-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251316-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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